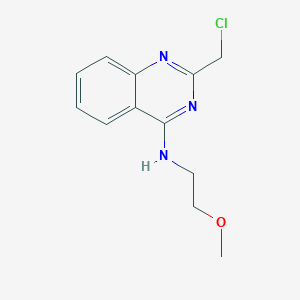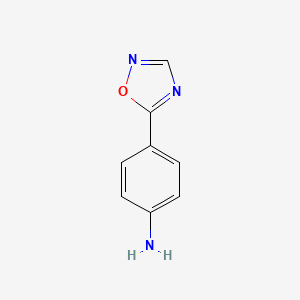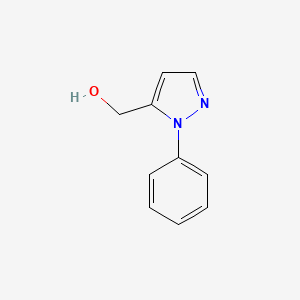![molecular formula C12H18ClN3O B1422055 2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide CAS No. 1311314-57-4](/img/structure/B1422055.png)
2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide
Vue d'ensemble
Description
2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloroacetamide group attached to a pyrazole ring substituted with a cyclohexylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the Cyclohexylmethyl Group: The pyrazole ring is then alkylated with cyclohexylmethyl halides (e.g., cyclohexylmethyl chloride) in the presence of a base such as potassium carbonate or sodium hydride.
Chloroacetamide Formation: The final step involves the acylation of the substituted pyrazole with chloroacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole ring or the cyclohexylmethyl group.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions are used.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The main products are the corresponding carboxylic acid and amine.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The cyclohexylmethyl group and pyrazole ring contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(cyclohexylmethyl)acetamide: Lacks the pyrazole ring, making it less complex and potentially less specific in its biological interactions.
2-chloro-N-phenylacetamide: Contains a phenyl group instead of the cyclohexylmethyl group, which may alter its pharmacokinetic and pharmacodynamic properties.
2-chloro-N-(hydroxymethyl)acetamide: Features a hydroxymethyl group, which can influence its reactivity and solubility.
Uniqueness
2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide is unique due to the combination of the chloroacetamide group with a substituted pyrazole ring, providing a distinct set of chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Propriétés
IUPAC Name |
2-chloro-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c13-8-12(17)15-11-6-7-14-16(11)9-10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQTYRGWJSMWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(=CC=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)

![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B1421976.png)
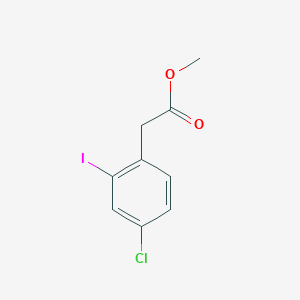
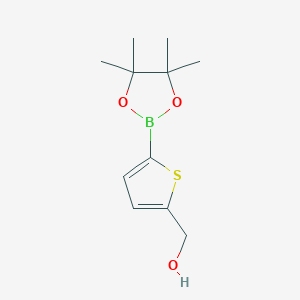
![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
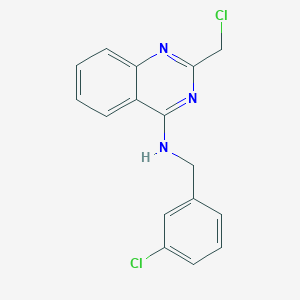

![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)
